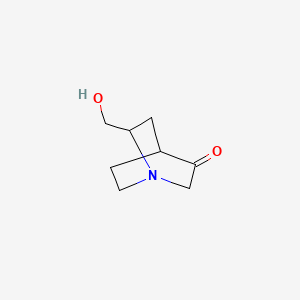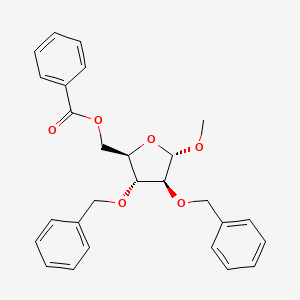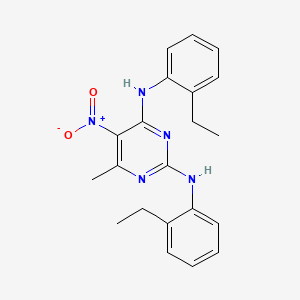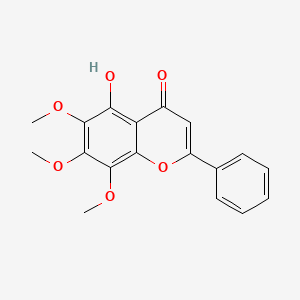
3-Quinuclidinone, 6-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidinone, 6-(hydroxymethyl)- is a bicyclic organic compound with the chemical formula C8H13NO2 It is a derivative of quinuclidinone, featuring a hydroxymethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinone, 6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method includes the use of NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra, which efficiently converts 3-quinuclidinone to its hydroxymethyl derivative .
Industrial Production Methods
Industrial production of 3-Quinuclidinone, 6-(hydroxymethyl)- often involves large-scale synthesis under solvent-free conditions. This method is advantageous as it reduces the environmental impact and improves the overall yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinuclidinone, 6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone derivatives.
Reduction: Reduction reactions typically yield quinuclidinol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinuclidinone and quinuclidinol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
3-Quinuclidinone, 6-(hydroxymethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Quinuclidinone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a precursor to quinuclidine, which is known to interact with muscarinic receptors in the nervous system . The compound’s hydroxymethyl group allows for further functionalization, enhancing its binding affinity and specificity towards target receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Quinuclidinol: A closely related compound with a hydroxyl group instead of a hydroxymethyl group.
Quinuclidine: The parent compound, lacking the hydroxymethyl group.
3-Quinuclidinone: The ketone form of the compound without the hydroxymethyl group.
Uniqueness
3-Quinuclidinone, 6-(hydroxymethyl)- is unique due to its additional hydroxymethyl group, which provides increased reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
34291-62-8 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |
InChI-Schlüssel |
SXWPWSXEZZYEMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC(=O)C1CC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

